molecular formula C23H24O B024508 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol CAS No. 108959-38-2

4-Methyl-2,5-bis(alpha-methylbenzyl)phenol

Cat. No. B024508
M. Wt: 316.4 g/mol
InChI Key: PCHTXGZDXCWQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,5-bis(alpha-methylbenzyl)phenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Also known as Milestab 1520, this compound is commonly used as an antioxidant and UV stabilizer in the plastic industry. However, its unique chemical properties have made it a promising candidate for various scientific studies, including biomedical research, drug development, and environmental monitoring.

Mechanism Of Action

The mechanism of action of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

4-Methyl-2,5-bis(alpha-methylbenzyl)phenol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to protect cells from oxidative damage and reduce the formation of reactive oxygen species.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol is its high purity and stability. This makes it a reliable and consistent compound for use in scientific experiments. However, its use is limited by its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for the study of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol. One area of interest is the development of new drugs based on its chemical structure. Researchers are also investigating its potential applications in environmental monitoring and remediation. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

The synthesis of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol involves the reaction of 4-methylphenol with alpha-methylstyrene in the presence of a Lewis acid catalyst. The resulting product is then purified and isolated through a series of distillation and crystallization steps. This process yields a high-purity compound that is suitable for use in scientific research.

Scientific Research Applications

4-Methyl-2,5-bis(alpha-methylbenzyl)phenol has been extensively studied for its potential applications in various scientific fields. In biomedical research, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
In drug development, 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol has been used as a scaffold for the design of new drugs. Its unique chemical structure allows for the modification of its properties to create compounds with specific therapeutic effects. It has also been used as a reference compound in the development of new analytical methods for the detection of drugs and environmental contaminants.

properties

CAS RN

108959-38-2

Product Name

4-Methyl-2,5-bis(alpha-methylbenzyl)phenol

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-2,5-bis(1-phenylethyl)phenol

InChI

InChI=1S/C23H24O/c1-16-14-22(18(3)20-12-8-5-9-13-20)23(24)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3

InChI Key

PCHTXGZDXCWQNA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

synonyms

4-Methyl-2,5-bis(α-methylbenzyl)phenol

Origin of Product

United States

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